molecular formula C20H13FN4S B287262 3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287262
M. Wt: 360.4 g/mol
InChI Key: WSKPHGMPNFHPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of specific enzymes or proteins on various biological processes. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another direction is to explore its potential applications in materials science and nanotechnology, particularly in the development of new materials and nanodevices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzylamine with 1-naphthyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the final product.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In materials science, it has been used as a building block for the synthesis of new materials with desirable properties. In nanotechnology, it has been explored for its potential applications in the development of nanosensors and nanodevices.

properties

Product Name

3-(4-Fluorobenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H13FN4S

Molecular Weight

360.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13FN4S/c21-15-10-8-13(9-11-15)12-18-22-23-20-25(18)24-19(26-20)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2

InChI Key

WSKPHGMPNFHPPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)F

Origin of Product

United States

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